Chk2 Affinity: XL-844 Exhibits ~670-Fold Stronger Chk2 Binding Than PF-477736 and ~137-Fold Stronger Than SCH900776
XL-844 demonstrates a Ki of 0.07 nM against Chk2, representing the highest Chk2 affinity among clinically evaluated CHK1/CHK2 inhibitors . In contrast, PF-477736 shows a Chk2 Ki of 47 nM (~670-fold weaker) , SCH900776 exhibits a Chk2 IC50 of 1,500 nM (~21,000-fold weaker when compared as IC50) [1], and AZD7762 has a Chk2 IC50 of approximately 9.6 nM (~137-fold weaker if Ki-to-IC50 comparison is approximated) [2]. XL-844's Chk2/Chk1 potency ratio (Ki 0.07 nM / 2.2 nM = 0.032) uniquely favors Chk2, whereas PF-477736 (Ki 47 nM / 0.49 nM = 96) and SCH900776 (IC50 1,500 nM / 3 nM = 500) are strongly Chk1-selective [3].
| Evidence Dimension | Chk2 inhibitory potency (Ki or IC50) |
|---|---|
| Target Compound Data | XL-844: Ki Chk2 = 0.07 nM, Ki Chk1 = 2.2 nM (ratio 0.032, Chk2-favoring) |
| Comparator Or Baseline | PF-477736: Ki Chk2 = 47 nM (ratio 96:1 Chk1-favoring); SCH900776: IC50 Chk2 = 1,500 nM (ratio 500:1 Chk1-favoring); AZD7762: IC50 Chk2 ≈ 9.6 nM (approximately equipotent) |
| Quantified Difference | XL-844 Chk2 Ki is ~670× stronger than PF-477736, ~21,000× stronger than SCH900776 (IC50 comparison), and ~137× stronger than AZD7762 (approximate Ki-to-IC50) |
| Conditions | Biochemical cell-free kinase inhibition assays; Ki determined by ATP-competitive binding; IC50 values from standardized kinase panels |
Why This Matters
Procurement decisions for radiosensitization or Chk2-dependent mitotic catastrophe studies require extreme Chk2 potency; substituting a Chk1-selective compound will fail to abrogate radiation-induced Chk2 phosphorylation, a mechanistic hallmark uniquely addressed by XL-844.
- [1] Thompson R, Eastman A. Table 1: Selected clinical trial data for CHK1 clinical candidates. SCH900776 Chk1 IC50 3 nM, Chk2 IC50 1500 nM. PMC3998639. 2013. View Source
- [2] Barnard D, et al. Table 3: CHK1 inhibitors and their main properties. AZD7762 IC50 = 5 nM (Chk1), approximate Chk2 IC50 9.6 nM. PMC6072143. 2018. View Source
- [3] Matthews DJ, Yakes M, Chen J, Tadano M, Bornheim L, et al. Pharmacological abrogation of S-phase checkpoint enhances the anti-tumor activity of gemcitabine in vivo. Cell Cycle. 2007;6(1):104-10. PMID: 17245119. View Source
